molecular formula C15H19NO5 B3365845 (S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid CAS No. 1263078-14-3

(S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

Cat. No. B3365845
CAS RN: 1263078-14-3
M. Wt: 293.31 g/mol
InChI Key: QEZPKYVRCARHPV-LBPRGKRZSA-N
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Description

The compound “(S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid” is a complex organic molecule. It contains a carbonyl group, which is a carbon-oxygen double bond, and a benzyloxy group, which is an organyl group of formula ‒COOCH2Ph . The benzyloxy group is often used as a protecting group in organic synthesis .


Synthesis Analysis

In synthesizing complex molecules, protected functional groups must be deblocked. Benzyl and carbobenzyloxy groups attached to oxygen or nitrogen are important protecting groups in many complex syntheses . Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of such compounds .


Chemical Reactions Analysis

The benzyloxy group is often used as a protecting group in organic synthesis . The competitive catalytic debenzylation of N versus O and the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime are key reactions in the synthesis of complex molecules .

Scientific Research Applications

Peptide Synthesis

The compound can be used in peptide synthesis . The benzyloxycarbonyl group (also known as the Cbz or Z group) is a common protecting group used in the synthesis of peptides . It can be added to amino acids to prevent unwanted side reactions, and then removed under controlled conditions when the synthesis is complete .

Nucleic Acid Research

The compound may have potential applications in nucleic acid research . Nucleic acids, including DNA and RNA, possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing, gene regulation, drug delivery, and targeted therapy .

Therapeutic Applications

The compound could be used in the development of new therapeutic applications . Oligonucleotides, short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms and have shown promise in various therapeutic applications .

Sensing Applications

The compound could potentially be used in sensing applications . Boronic acids, which are structurally similar to this compound, are known for their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications .

Carbonylation Reactions

The compound could be used in carbonylation reactions . Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .

Organic Chemistry

The compound could be used as a building block in organic chemistry . α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely participates in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which this compound is a type of, are only marginally stable in water . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters . Additionally, the reaction conditions for SM cross-coupling reactions are typically mild and functional group tolerant , suggesting that the compound’s action may be influenced by the presence of other functional groups in the reaction environment.

properties

IUPAC Name

(3S)-6,6-dimethyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2)10-16(12(9-21-15)13(17)18)14(19)20-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZPKYVRCARHPV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177904
Record name 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((Benzyloxy)carbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

CAS RN

1263078-14-3
Record name 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263078-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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